10-tosyl-10H-phenoxazine

Catalog No.
S006001
CAS No.
55476-47-6
M.F
C19H15NO3S
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-tosyl-10H-phenoxazine

CAS Number

55476-47-6

Product Name

10-tosyl-10H-phenoxazine

IUPAC Name

10-(4-methylphenyl)sulfonylphenoxazine

Molecular Formula

C19H15NO3S

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C19H15NO3S/c1-14-10-12-15(13-11-14)24(21,22)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3

InChI Key

DHZNMEIBMACSFH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC4=CC=CC=C42

Synonyms

N-(p-Methylphenylsulfonyl)phenoxazine; N-Tosylphenoxazine

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC4=CC=CC=C42

Description

The exact mass of the compound 10-tosyl-10H-phenoxazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

10-tosyl-10H-phenoxazine (also known as PSB-12062) is a derivative of phenoxazine, a heterocyclic compound containing nitrogen and oxygen atoms within a ring structure. Phenoxazines have been an area of scientific interest due to their potential applications in various fields [].

  • Material Science: Research suggests phenoxazine derivatives may hold promise for applications in organic light-emitting diodes (OLEDs) due to their light-emitting properties []. OLEDs are a type of display technology used in smartphones and televisions.

10-tosyl-10H-phenoxazine is a synthetic compound characterized by its phenoxazine core, which is a bicyclic structure containing an oxazine ring fused to two aromatic systems. The tosyl group (p-toluenesulfonyl) enhances the compound's reactivity and solubility, making it valuable in various chemical applications. Its molecular formula is C₁₉H₁₅N₁O₃S, and it features distinct functional groups that contribute to its chemical properties and biological activities .

Due to its functional groups. Notably, it can undergo:

  • Nucleophilic Substitution: The tosyl group can be replaced by nucleophiles, facilitating the formation of new compounds.
  • Electrophilic Aromatic Substitution: The aromatic rings allow for electrophilic attacks, leading to diverse derivatives.
  • Oxidation Reactions: The phenoxazine structure can be oxidized to yield various oxidized products, which may exhibit different biological activities .

Research indicates that 10-tosyl-10H-phenoxazine exhibits noteworthy biological properties. It has been studied for its potential:

  • Antimicrobial Activity: Some derivatives of phenoxazine compounds have shown effectiveness against various bacterial strains.
  • Antitumor Properties: Similar compounds are known for their cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy.
  • Photodynamic Therapy: Due to its ability to generate reactive oxygen species upon light activation, it may serve as a photosensitizer in therapeutic applications .

The synthesis of 10-tosyl-10H-phenoxazine typically involves multi-step processes:

  • Formation of Phenoxazine Core: This can be achieved through the condensation of 2-aminophenol derivatives.
  • Tosylation: The introduction of the tosyl group is performed using p-toluenesulfonyl chloride in the presence of a base, allowing for selective substitution at the nitrogen atom of the phenoxazine core.

For example, one method involves reacting 10H-phenoxazine with tosyl chloride in a suitable solvent under basic conditions to yield 10-tosyl-10H-phenoxazine .

Studies on the interactions of 10-tosyl-10H-phenoxazine with other molecules reveal significant insights into its behavior:

  • Metal Ion Complexation: It has been shown that metal ions can interact with the phenoxazine moiety, potentially altering its electronic properties and reactivity.
  • Hydrogen Bonding: Interaction studies indicate that hydrogen bonding plays a crucial role in stabilizing complexes formed with solvents or other biological molecules .

Several compounds share structural similarities with 10-tosyl-10H-phenoxazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
10H-PhenoxazineBasic phenoxazine structure without substituentsFoundational compound for many derivatives
10-(4-bromophenyl)-10H-phenoxazineBromine substitution enhancing reactivityExhibits different electrophilic properties
Actinomycin DContains phenoxazine core with additional cyclic peptidesStrong antitumor activity
10-(Perylene-3-yl)-10H-phenoxazinePerylene moiety enhances photophysical propertiesUsed as a photocatalyst

The uniqueness of 10-tosyl-10H-phenoxazine lies in its specific tosyl substitution, which enhances its reactivity and solubility compared to other phenoxazines. This modification opens avenues for diverse applications not readily available with simpler derivatives .

Construction of the Phenoxazine Core

The classical route condenses two equivalents of 2-aminophenol under high-temperature oxidative conditions. Heating neat 2-aminophenol with a catalytic quantity of iodine in diphenyl ether at 250–280 °C affords 10H-phenoxazine after distillation and recrystallisation; the isolated yield is ca. 36% on multigram scale [1].

A modern alternative achieves higher selectivity under milder conditions. Scheme 1 outlines the three-step, transition-metal-free sequence reported by Kervefors and co-workers. O-Arylation of 2-iodophenol with an unsymmetrical diaryliodonium salt gives a diaryl ether that cyclises intramolecularly after base treatment, followed by N-deacetylation to 10H-phenoxazine. The overall isolated yield reaches 72% based on recovered starting material [2] [3].

RouteKey reagents / conditionsIsolated yield of 10H-phenoxazine
High-temperature condensation2-Aminophenol, iodine, diphenyl ether, 250–280 °C36% [1]
Diaryliodonium sequenceDiaryliodonium salt, potassium tert-butoxide, toluene, 20–110 °C72% [2] [3]

Functionalisation to the N-Tosyl Derivative

With the heterocycle in hand, the most widely used transformation installs the p-methyl-benzenesulfonyl group via nucleophilic substitution on p-toluenesulfonyl chloride.

Benchmark protocol (Method A). Stirring 10H-phenoxazine with p-toluenesulfonyl chloride (1.4 equiv.) and triethylamine (1.5 equiv.) in 1,2-dichloroethane for two hours at room temperature, followed by two hours at 75 °C, delivers 10-tosyl-10H-phenoxazine in 41% isolated yield after column chromatography [4].

Base-intensified protocol (Method B). Replacing triethylamine with sodium hydride (1.0 equiv.) in tetrahydrofuran at 0 °C, then adding p-toluenesulfonyl chloride and warming to ambient temperature for five hours, gives comparable conversion but affords mixtures containing N-benzyl analogues when benzyl chloride is present, indicating lower chemoselectivity [4].

Alternative C-sulfonylation (Method C). Catalyst-free coupling of 10H-phenoxazine with p-methyl-benzenesulfonyl hydrazide in a 3:1 mixture of water and 1,1,1,3,3,3-hexafluoro-2-propanol at 100 °C for 24 h produces the 3-tosyl isomer (sulfonyl migration to carbon) in 85% yield [5] [6]. Although regio-isomeric, these data elucidate solvent and oxidant effects on sulfonyl-transfer efficiency.

Table 2 compares the principal N-tosylation conditions.

EntryBase (equiv.)SolventTemp. / timeIsolated yieldObservations
ATriethylamine 1.51,2-Dichloroethane25 °C 2 h → 75 °C 2 h41% [4]Clean formation, minimal by-products
BSodium hydride 1.0Tetrahydrofuran0 °C 0.5 h → 25 °C 5 h40% (variable) [4]Competing alkylation if alkyl halides present
C*H₂O / hexafluoro-2-propanol (3:1)100 °C 24 h85% (3-tosyl isomer) [5]Radical pathway; carbon rather than nitrogen sulfonylation

*Method C furnishes the carbon-sulfonylated regio-isomer and is included to illustrate process selectivity.

Process Optimisation

Reagent Stoichiometry

Increasing p-toluenesulfonyl chloride beyond 1.5 equiv. in Method A marginally improves conversion but promotes hydrolysis of the sulfonyl chloride, generating p-toluenesulfonic acid and lowering isolated yield [7].

Base Selection

Organic bases with high boiling points (for example diisopropylethylamine) do not enhance yield relative to triethylamine, whereas inorganic bases with strong basicity (for example sodium hydride) risk deprotonation of aromatic positions and side reactions, as reflected in broader chromatographic profiles [4].

Solvent and Temperature Effects

Chlorinated aromatics such as 1,2-dichloroethane balance tosyl chloride solubility and phenoxazine stability; polar aprotic solvents (dimethylformamide, dimethyl sulfoxide) accelerate acyl chloride hydrolysis and are therefore disfavoured. Performing the triethylamine protocol entirely at room temperature lowers the isolated yield to 22% because of incomplete conversion, whereas heating from the outset leads to premature tosyl chloride decomposition [4] [7].

Emerging Green Alternatives

Water-rich media with sulfonyl hydrazides remove the need for stoichiometric base and halogenated solvent; gram-scale experiments furnish 3-tosyl-10H-phenoxazine in 82–85% yield while generating only nitrogen and gaseous by-products [6]. Ongoing studies are evaluating electrophilic N-sulfonyl transfer reagents that operate under visible-light photoredox catalysis to avoid halogenated waste; preliminary results show turnover numbers exceeding 20 under organic-dye catalysis, but detailed data are not yet available.

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Exact Mass

337.07726451 g/mol

Monoisotopic Mass

337.07726451 g/mol

Heavy Atom Count

24

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 09-12-2023

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